Carbofuran-13C6
Description
Properties
Molecular Formula |
C₆¹³C₆H₁₅NO₃ |
|---|---|
Molecular Weight |
227.21 |
Synonyms |
2,3-Dihydro-2,2-dimethyl-7-benzofuranol N-Methylcarbamate-13C6; Bay 70143-13C6; NIA-10242-13C6; Furadan-13C6 |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
Carbofuran-13C6 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting carbamate pesticides in environmental samples. Its use improves the accuracy and reliability of pesticide residue analysis in water and soil samples.
Table 1: Detection Limits and Calibration Data for this compound
| Compound | Detection Limit (ppb) | Calibration Range (ppb) | R² Value |
|---|---|---|---|
| This compound | 0.25 | 0.5 - 100 | 0.9995 |
This method has been validated for its sensitivity and specificity, making it crucial for assessing environmental contamination levels .
Residue Analysis in Food Products
This compound is utilized in isotope dilution assays to quantify residues in agricultural products. This approach minimizes matrix effects and enhances the precision of measurements.
Case Study: Residue Analysis in Vegetables
A study demonstrated the effective use of this compound as an internal standard to measure carbofuran residues in vegetables, achieving detection limits below regulatory thresholds . The method showed a linear response over a wide concentration range with high reproducibility.
Health Risk Assessment
Research indicates potential health risks associated with carbofuran exposure. Studies have linked occupational exposure to increased cancer incidence, particularly lung cancer among pesticide applicators . The isotopic variant aids in tracing exposure levels and understanding pharmacokinetics.
Table 2: Health Risk Correlation Data
| Exposure Duration (days) | Lung Cancer Rate Ratio (RR) | Confidence Interval (CI) |
|---|---|---|
| < 10 | Reference | - |
| > 109 | 3.05 | (0.94 – 9.87) |
Preparation Methods
Alkylation of 1,2-Cyclohexanedione
The first step involves O-alkylation of 1,2-cyclohexanedione with β-methallyl chloride or β-methallyl alcohol. Under basic conditions (e.g., potassium carbonate in acetone), the enolate form of the dione reacts with the β-methallyl electrophile to form 2-β-methallyloxy-2-cyclohexen-1-one. This intermediate exists in equilibrium with its C-alkylated isomer, but the O-alkylated product predominates under optimized conditions. Key reaction parameters include:
Claisen Rearrangement and Aromatization
The alkylated intermediate undergoes thermal Claisen rearrangement at 150–250°C, facilitated by catalysts such as MgCl₂ or sulfur, to yield 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (carbofuran phenol). This step involves cyclization and aromatization, with the choice of catalyst influencing reaction efficiency:
Carbamoylation
Carbofuran phenol is reacted with methyl isocyanate in the presence of a tertiary amine catalyst (e.g., triethylamine) to form carbofuran. This step proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbon of methyl isocyanate:
Isotopic Labeling Strategies for Carbofuran-13C6
The synthesis of this compound requires the incorporation of six ¹³C isotopes at specific positions. Two primary strategies are employed, as inferred from isotopic labeling protocols in related compounds:
Precursor-Based Labeling
This approach uses ¹³C-enriched starting materials to introduce isotopes early in the synthesis. For this compound, potential labeled precursors include:
-
1,2-Cyclohexanedione-¹³C₆ : Full labeling of the cyclohexanedione ring introduces six ¹³C atoms. However, this method is cost-prohibitive due to the expense of multi-position isotopic synthesis.
-
β-Methallyl Chloride-¹³C₂ : Labeling the β-methallyl group contributes two ¹³C atoms.
-
Methyl Isocyanate-¹³C₁ : Labeling the methyl group adds one ¹³C atom.
Combining these precursors allows cumulative isotopic enrichment. For example, using 1,2-cyclohexanedione-¹³C₄, β-methallyl chloride-¹³C₂, and methyl isocyanate-¹³C₁ achieves the required ¹³C₆ stoichiometry.
Post-Synthetic Isotope Exchange
Isotopic enrichment via post-synthetic exchange is less common for carbofuran due to the stability of its carbon skeleton. However, acid- or base-catalyzed exchange under harsh conditions (e.g., D₂O/¹³CO₂ environments) could theoretically introduce ¹³C at labile positions, though this method risks structural degradation.
Optimization of ¹³C-Labeled Synthesis
Adapting the standard carbofuran synthesis for isotopic labeling requires meticulous optimization to maintain yield and isotopic purity. Key considerations include:
Temperature and Time Adjustments
Isotopic substitution slightly alters reaction kinetics due to the kinetic isotope effect (KIE). For instance, the Claisen rearrangement of ¹³C-labeled intermediates may require prolonged heating (8–10 hours vs. 6.5 hours for unlabeled material) to achieve comparable conversion.
Purification and Isolation
Chromatographic techniques (e.g., HPLC with UV detection) are critical for separating ¹³C-labeled carbofuran from unlabeled byproducts. Isotopic purity is verified via mass spectrometry, with target ions at m/z 265.2 ([M+H]⁺ for Carbofuran-¹³C₆ vs. 259.2 for unlabeled carbofuran).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectra of Carbofuran-¹³C₆ show distinct isotopic shifts compared to the unlabeled compound. For example:
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms isotopic enrichment through exact mass measurements:
| Parameter | Unlabeled Carbofuran | Carbofuran-¹³C₆ |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ | ¹³C₆C₆H₁₅NO₃ |
| Exact Mass ([M+H]⁺) | 259.1078 | 265.1078 |
| Mass Error (ppm) | < 2 | < 2 |
Applications and Implications
Carbofuran-¹³C6 enables precise tracking in environmental and biological systems:
-
Metabolic Studies : Used to quantify carbofuran metabolites (e.g., 3-hydroxycarbofuran) in hepatic microsomes via LC-MS/MS.
-
Environmental Monitoring : Serves as an internal standard for detecting carbofuran residues in soil and water, improving quantification accuracy by correcting for matrix effects.
Q & A
Q. How is Carbofuran-13C6 synthesized and characterized for use as an isotopic tracer in environmental studies?
this compound is synthesized by replacing six carbon atoms in the carbofuran molecule with stable carbon-13 isotopes. Characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic purity and structural integrity. For example, NMR spectra should show distinct peaks corresponding to labeled carbons, while unlabeled carbons retain their natural isotopic abundance signals . Purity assessment via chromatography (e.g., HPLC) is critical to ensure minimal interference in tracer studies.
Q. What analytical methods are recommended for detecting this compound in complex environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for isotopic differentiation. Method optimization should include:
- Matrix-matched calibration to account for ionization suppression/enhancement.
- Use of isotopically labeled internal standards (e.g., Carbofuran-d3) to improve quantification accuracy.
- Validation via recovery experiments (spiked samples) to ensure precision (RSD <15%) and accuracy (70–120% recovery) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- PPE : Nitrile gloves (11–13 mil thickness) and lab coats to prevent dermal exposure .
- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of aerosols (PAC-1: 0.3 mg/m³) .
- Waste disposal : Segregate contaminated materials as toxic waste, complying with local regulations for organic toxic substances .
Q. How does the 13C^{13}\text{C}13C labeling in this compound enhance its utility in metabolic pathway studies?
The isotopes allow precise tracking of carbofuran’s degradation products (e.g., 3-keto-carbofuran) via isotopic mass shifts in MS data. This eliminates background noise from natural isotopes, enabling unambiguous identification of metabolites in soil or biological systems .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound degradation rates reported across studies?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Control variables rigorously (e.g., soil pH, microbial activity, temperature).
- Use isotopologue ratios to distinguish abiotic vs. biotic degradation pathways.
- Cross-validate results with complementary techniques (e.g., stable isotope probing and enzyme activity assays) .
Q. What methodologies address discrepancies in this compound adsorption coefficients (Kd) between laboratory and field studies?
- Perform spiked aging experiments to simulate field conditions (e.g., varying organic matter content).
- Use geochemical modeling (e.g., PHREEQC) to account for site-specific ion competition and redox conditions.
- Compare -labeled data with unlabeled controls to isolate matrix effects .
Q. How does this compound’s stability under extreme pH or UV exposure impact its use in long-term environmental fate studies?
- Conduct accelerated stability tests: Expose the compound to UV light (254 nm) and pH extremes (2–12) while monitoring isotopic integrity via HRMS.
- Degradation thresholds : If >5% isotopic exchange occurs, recalibrate tracer assumptions or adjust experimental timelines .
Q. What strategies validate the integration of this compound data from disparate analytical platforms (e.g., LC-MS vs. GC-MS)?
- Harmonize data using isotope dilution equations to correct for platform-specific biases.
- Establish a reference material (e.g., NIST-certified this compound) for inter-laboratory calibration .
Q. How can researchers optimize this compound extraction protocols for low-concentration aqueous samples without compromising isotopic fidelity?
Q. What statistical approaches are recommended for reconciling conflicting ecotoxicity data from this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
